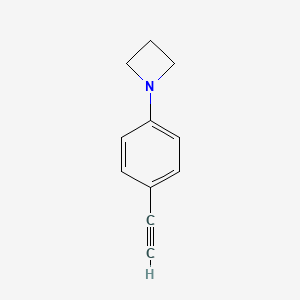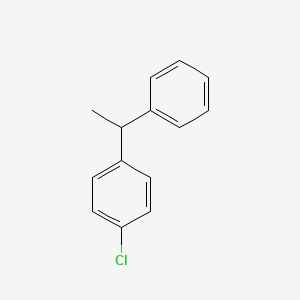
1-(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This specific compound is characterized by the presence of a cyclopropyl group and two methyl groups attached to the pyrrole ring, along with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylpyrrole with cyclopropyl ketone under acidic conditions to form the desired product. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the cyclopropyl group on the pyrrole ring.
Another approach involves the use of a Grignard reagent, where cyclopropylmagnesium bromide reacts with 2,5-dimethylpyrrole in the presence of a suitable solvent like tetrahydrofuran (THF)
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ethanone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyclopropyl group can influence the compound’s binding affinity and selectivity towards its targets. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethanone: Similar structure but lacks the cyclopropyl group.
2-(4-Benzyl-1-piperazinyl)-1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone: Contains additional functional groups, making it more complex.
Uniqueness
1-(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone is unique due to the presence of the cyclopropyl group, which can impart distinct chemical and biological properties. This structural feature can enhance the compound’s stability, reactivity, and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
1-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C11H15NO/c1-7-6-11(9(3)13)8(2)12(7)10-4-5-10/h6,10H,4-5H2,1-3H3 |
InChI Key |
YMJLWVCNHQYZBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2CC2)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-2-(Adamantan-1-yl)-2-[[(R)-2-hydroxy-1-phenylethyl]amino]acetonitrile](/img/structure/B12067448.png)
![N-(7-((2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B12067451.png)




![[1-(Cyclobutylmethyl)piperidin-4-yl]methanol](/img/structure/B12067505.png)


![6-[2-[2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethoxy]ethylsulfanyl]-1,3,5-triazine-2,4-diamine](/img/structure/B12067517.png)

![1-[2-(9-aminononanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12067530.png)

